1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol

描述

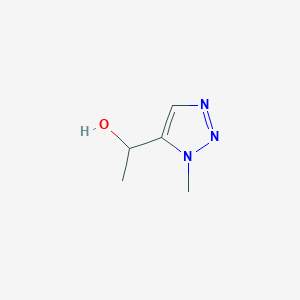

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is a triazole-derived compound featuring a methyl-substituted triazole ring and a hydroxyl-bearing ethyl chain. Its molecular formula is C₆H₉N₃O, with a molecular weight of approximately 155.18 g/mol (inferred from analogous compounds in and ). The compound exists in enantiomeric forms, as indicated by its (1S)-configured counterpart in PubChem data .

Structure

3D Structure

属性

IUPAC Name |

1-(3-methyltriazol-4-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4(9)5-3-6-7-8(5)2/h3-4,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIPOMBZIGUJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=NN1C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol can be synthesized through various methods, including “click” chemistry, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is highly efficient and provides high yields under mild conditions. The synthesis typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as aqueous solvents and recyclable catalysts, is also emphasized to minimize environmental impact .

化学反应分析

Types of Reactions: 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) or amines (e.g., NH3) are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of halogenated or aminated derivatives.

科学研究应用

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity

作用机制

The mechanism of action of 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the ethanol group can enhance the compound’s solubility and facilitate its transport across biological membranes .

相似化合物的比较

Physical and Spectral Data Comparison

生物活性

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

- IUPAC Name: 2-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol

- Molecular Formula: CHNO

- CAS Number: 1594471-58-5

- Molecular Weight: 113.15 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Effects: The compound has demonstrated antibacterial properties against various pathogens.

- Anticancer Activity: Studies have shown it can induce apoptosis in cancer cell lines.

Cell Line Studies

The compound's cytotoxic effects were evaluated on several cancer cell lines, including:

- MCF-7 (Breast Cancer)

- HCT116 (Colon Cancer)

The results indicated that the compound inhibited cell viability in a concentration-dependent manner. The IC values for these cell lines were calculated using the MTT assay.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15.2 |

| HCT116 | 12.8 |

The mechanisms underlying the anticancer activity include:

- Cell Cycle Arrest: The compound induced G0/G1 and G2/M phase arrest in treated cells.

- Apoptosis Induction: Flow cytometry analysis revealed an increase in sub-G1 populations, indicating apoptosis.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown effectiveness against various bacterial strains. Its minimum inhibitory concentrations (MICs) were evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers investigated the effects of the compound on MCF-7 and HCT116 cell lines. The study found that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through both intrinsic and extrinsic pathways.

Study 2: Antibacterial Properties

Another study focused on the antibacterial activity of triazole derivatives, including this compound. The results demonstrated that this compound exhibited potent antibacterial activity comparable to standard antibiotics.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via iron-catalyzed transformations of alkynes, as demonstrated in similar triazole derivatives. For instance, Fe(II) phthalocyanine catalysts enable regioselective Markovnikov addition of water to alkynes under aerobic conditions, yielding secondary alcohols in ~67% purity after flash chromatography . Reaction parameters such as solvent (ethanol), temperature (room temperature), and catalyst loading (0.25 mol%) are critical for reproducibility. TLC and GC analysis are recommended for monitoring progress .

Q. How can spectroscopic techniques (NMR, IR) and chromatographic methods be employed to characterize the compound’s structure and purity?

- Methodological Answer :

- ¹H NMR : Key signals include δ 4.75 ppm (q, J = 6.45 Hz, 2H) for the hydroxymethyl group and δ 1.44 ppm (d, J = 6.3 Hz, 3H) for the methyl group on the triazole ring .

- Chromatography : Flash chromatography with dichloromethane/water partitioning ensures high purity (>95%) .

- SMILES/InChI : Use identifiers like

CCN1C(=CN=N1)CO(SMILES) orInChI=1S/C5H9N3O/c1-2-8-5(4-9)3-6-7-8/h3,9H,2,4H2,1H3for computational validation .

Q. What methodologies are recommended for assessing the compound’s stability under various pH and temperature conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests at extreme pH (e.g., 1–13) and temperatures (e.g., 40–100°C). Monitor decomposition via HPLC or UV-Vis spectroscopy. Similar triazole derivatives show decomposition above 80°C or in strongly acidic/basic conditions .

Advanced Research Questions

Q. What are the key challenges in achieving regioselectivity during triazole ring formation, and how can they be addressed?

- Methodological Answer : Regioselectivity in triazole synthesis is influenced by substituent electronic effects. For 1,2,3-triazoles, copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically favors 1,4-disubstituted products. However, steric hindrance from the methyl group at position 1 may shift selectivity. Computational modeling (e.g., DFT) can predict regiochemical outcomes, while adjusting catalyst systems (e.g., Ru-based) may improve control .

Q. How does the hydroxymethyl substituent influence the compound’s chemical reactivity compared to other triazole derivatives?

- Methodological Answer : The hydroxymethyl group enhances hydrogen-bonding capacity and solubility in polar solvents. Comparative studies with simpler triazoles (e.g., 5-methyl-1H-1,2,3-triazole) show that the hydroxymethyl group increases electrophilicity at the triazole ring, facilitating nucleophilic substitutions. Kinetic studies using NMR or mass spectrometry can quantify these effects .

Q. What contradictions exist in the literature regarding the compound’s biological activity, and how can they be resolved?

- Methodological Answer : Discrepancies in reported antimicrobial activity may arise from differences in assay conditions (e.g., bacterial strains, concentration ranges). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For example, conflicting data on triazole derivatives’ efficacy against E. coli vs. S. aureus can be resolved by MIC/MBC assays under controlled pH and temperature .

Q. How can computational chemistry aid in predicting the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with enzymes like cytochrome P450 or bacterial dihydrofolate reductase. Use PubChem CID 11412385 (similar triazole methanol) as a template for parameterization. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .

Q. What are the best practices for resolving structural ambiguities in triazole derivatives using X-ray crystallography or advanced NMR techniques?

- Methodological Answer : For X-ray crystallography, grow single crystals via slow evaporation in DMF/ethanol (1:1). Use SHELX for structure refinement, as demonstrated for related compounds like 1-{1-[(2-chlorothiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone . For NMR, employ 2D techniques (HSQC, HMBC) to assign quaternary carbons and resolve overlapping signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。